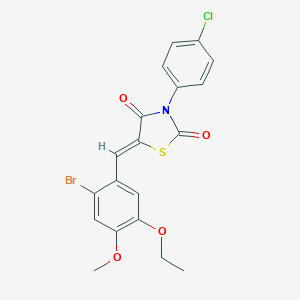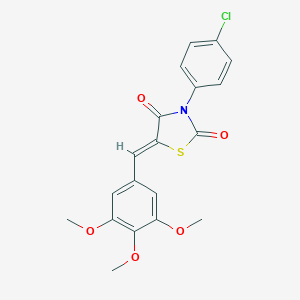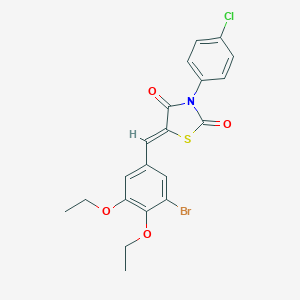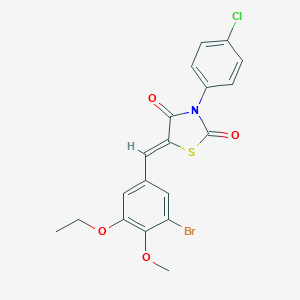![molecular formula C24H18Cl2N2O4 B301225 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CB-1 agonist and has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione involves binding to CB-1 receptors in the brain. This binding activates the receptor and leads to a variety of downstream effects, including the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are involved in a variety of physiological processes, including mood regulation, appetite control, and pain management.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione are complex and varied. Some of the effects that have been observed include increased appetite, decreased pain sensitivity, and improved mood. However, these effects can vary depending on the dose and duration of exposure to the compound.
実験室実験の利点と制限
One of the main advantages of using 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione in lab experiments is its specificity for CB-1 receptors. This allows researchers to selectively activate these receptors and study their downstream effects. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
将来の方向性
There are many potential future directions for research on 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione. One area of interest is in the development of novel CB-1 agonists with improved selectivity and safety profiles. Another area of research is in understanding the downstream effects of CB-1 activation, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is potential for the development of therapeutic agents based on the biochemical and physiological effects of this compound.
合成法
The synthesis method of 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione involves the reaction of 4-chlorobenzyl bromide with 3-methoxybenzaldehyde in the presence of sodium hydride. The resulting intermediate is then reacted with 3-chlorophenylhydrazine and acetic anhydride to form the final product. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
科学的研究の応用
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to act as a CB-1 agonist. CB-1 receptors are found in the brain and are involved in a variety of physiological processes, including appetite regulation, pain management, and memory formation.
特性
製品名 |
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione |
|---|---|
分子式 |
C24H18Cl2N2O4 |
分子量 |
469.3 g/mol |
IUPAC名 |
(4Z)-1-(3-chlorophenyl)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H18Cl2N2O4/c1-31-22-12-16(7-10-21(22)32-14-15-5-8-17(25)9-6-15)11-20-23(29)27-28(24(20)30)19-4-2-3-18(26)13-19/h2-13H,14H2,1H3,(H,27,29)/b20-11- |
InChIキー |
IBWQMCLALIBJNS-JAIQZWGSSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)






![2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301158.png)
![(5-Bromo-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301162.png)

![2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301165.png)